molecular formula C9H14O B8801159 Octahydro-2H-inden-2-one CAS No. 16484-17-6

Octahydro-2H-inden-2-one

Cat. No. B8801159
Key on ui cas rn: 16484-17-6
M. Wt: 138.21 g/mol
InChI Key: HAMUKWWZXAKCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05095109

Procedure details

To a stirred mixture of 3.16 g (23 mmol) of (3a alpha, 7a alpha )-octahydro-2H-inden-2-one, 17.3 g (207 mmol) of NaHCO3 and 300 mL of dichloromethane was added 9.29 g of 85% m. chloroperoxybenzoic acid in small portions over 15 min. The reaction mixture was stirred for 17 h at 20° C., then 200 mL of 10% aqueous Na2S2O3 was added and, after 15 min, the organic phase was separated. Extraction of the aqueous portion with 2×100 mL of dichloromethane, washing of the combined organic solutions with 10% Na2CO3 and concentration of the dried (MgSO4) solutions under vacuum 9ave 3.51 9 (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one. TLC Rf 0.40 (SiO2, ethyl ether, iodine-brown).
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:9]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[CH2:3][C:2]1=[O:10].C([O-])(O)=[O:12].[Na+].ClC1C=CC=CC=1C(OO)=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>ClCCl>[CH2:1]1[CH:9]2[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]2[CH2:3][C:2](=[O:10])[O:12]1 |f:1.2,4.5.6|

Inputs

Step One
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
7a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2CCCCC12)=O
Name
Quantity
17.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OO)C=CC=C1
Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 17 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 9.29 g of 85% m
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous portion with 2×100 mL of dichloromethane
WASH
Type
WASH
Details
washing of the combined organic solutions with 10% Na2CO3 and concentration of the
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) solutions under vacuum 9ave 3.51 9 (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
C1OC(CC2C1CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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